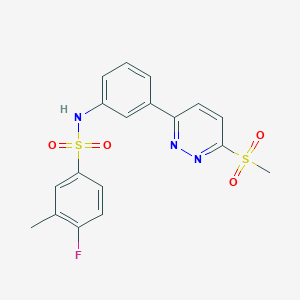
1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea" is a urea derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis. Urea derivatives are often synthesized for their potential biological activities and can be structurally characterized using various analytical techniques.
Synthesis Analysis
The synthesis of urea derivatives can be achieved through several methods. One such method involves the Lossen rearrangement, as described in the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . This method provides good yields without racemization under mild conditions and is compatible with common protecting groups. The process is environmentally friendly and cost-effective due to the recyclability of byproducts . Although the specific synthesis of "1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using techniques such as NMR, MS, and single-crystal X-ray diffraction . For instance, the crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group . Similarly, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was characterized by NMR, FT-IR, MS, and single-crystal X-ray diffraction, and its structure was optimized using DFT . These techniques could be employed to analyze the molecular structure of "1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea".
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including regioselective condensation and cyclization, as demonstrated by the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea . The flexibility of the urea moiety allows for the creation of compounds with different pharmacophoric units, which can be optimized for biological activity . The specific chemical reactions of "1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea" would depend on its functional groups and the conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be inferred from their molecular structures. For example, the frontier molecular orbitals calculated for 1-cyclopentyl-3-(3-hydroxyphenyl)urea provide insights into its structural features and physicochemical properties . The antitumor activity of urea derivatives can be assessed using assays such as the MTT assay, as was done for 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea . The physical properties, such as solubility and stability, can be influenced by the substituents on the urea moiety and the overall molecular conformation.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-19-12-6-4-3-5-11(12)16-13(18)15-9-14(10-17)7-8-14/h3-6,17H,2,7-10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJDDJRPOWBAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

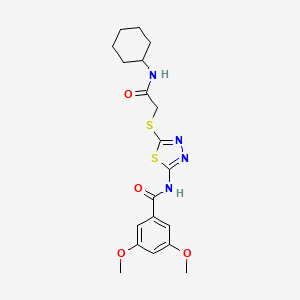
![N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B3020618.png)
![2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020619.png)
![(2-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B3020620.png)

![7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3020622.png)

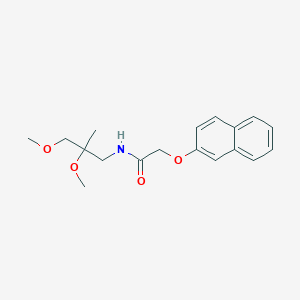
![5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020628.png)
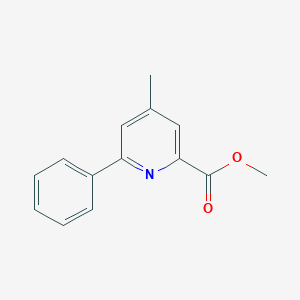
![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3020631.png)
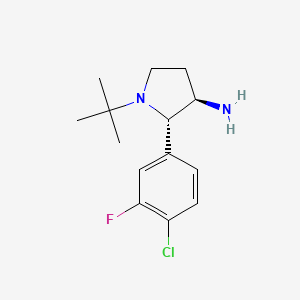
![6-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3020633.png)
